molecular formula C2H3ClOS B1281900 1-(Chlorosulfanyl)-1-oxoethane CAS No. 6405-82-9

1-(Chlorosulfanyl)-1-oxoethane

Cat. No. B1281900
CAS RN: 6405-82-9
M. Wt: 110.56 g/mol
InChI Key: ANWTVOZZMFLZRI-UHFFFAOYSA-N
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Description

1-(Chlorosulfanyl)-1-oxoethane, also known as Chlorosulfonyl isocyanate (CSI), is a versatile reagent in organic synthesis . It is represented as ClS(O)2-N=C=O and consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .


Synthesis Analysis

CSI is prepared by treating cyanogen chloride with sulfur trioxide, the product being distilled directly from the reaction mixture . The addition reaction of CSI with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione resulted in the formation of ylidenesulfamoyl chloride .


Molecular Structure Analysis

The structure of CSI is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Chemical Reactions Analysis

The molecule has two electrophilic sites, the carbon and the S(VI) center . CSI has been employed for the preparation of β-lactams, some of which are medicinally important . Other reactions of CSI include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides and conversion of primary alcohols to carbamates .


Physical And Chemical Properties Analysis

The physical and chemical properties of CSI include a colorless liquid appearance, a density of 1.626 g/cm3, a melting point of -44 °C, and a boiling point of 107 °C . It decomposes in water and is soluble in chlorocarbons and acetonitrile .

Scientific Research Applications

Bioremediation and Environmental Cleanup

  • Microbial Dehalorespiration with Vicinal Dichlorinated Alkanes : Research has shown the potential of using specific microbial strains, like Desulfitobacterium dichloroeliminans, for the bioremediation of chlorinated compounds like 1,2-dichloroethane. This approach could be effective for in-situ detoxification in contaminated groundwater sites (De Wildeman et al., 2003).

  • Bioelectrochemical Systems for Decontamination : Studies have demonstrated that microbial fuel cells (MFCs) can effectively degrade 1,2-dichloroethane while generating electricity. This innovative approach not only removes the contaminant but also provides a renewable energy source (Pham et al., 2009).

Industrial Applications

  • Synthesis of Dichloroethanones : In the chemical industry, the chlorination of 1-arylethanones to produce 1-aryl-2,2-dichloroethanones is a significant reaction. This process has practical applications in the synthesis of fine chemicals (Terent’ev et al., 2004).

  • Catalysis and Chemical Reactions : Certain catalysts, like CrOx/LaSrMnCoO6, have been shown to be effective in the oxidation of 1,2-dichloroethane. These catalysts are promising for efficient destruction of chlorinated volatile organic compounds in industrial settings (Tian et al., 2019).

Atmospheric Studies

  • Atmospheric Hydroxyl Radical Studies : Research involving 1,1,1-trichloroethane has provided insights into the behavior of atmospheric hydroxyl radicals, crucial for understanding air pollutant degradation and climate change impacts (Prinn et al., 2001).

Safety And Hazards

CSI is toxic, corrosive, flammable, and reacts violently with water . It is classified as a flammable liquid (Category 2) and an aspiration hazard (Category 1) .

Relevant Papers The relevant papers for CSI can be found and explored using academic paper search and recommendation systems . These systems can provide a comprehensive and complete overview of current research and developments related to CSI.

properties

IUPAC Name

S-chloro ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClOS/c1-2(4)5-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWTVOZZMFLZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499532
Record name 1-(Chlorosulfanyl)-1-oxoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chlorosulfanyl)-1-oxoethane

CAS RN

6405-82-9
Record name 1-(Chlorosulfanyl)-1-oxoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chlorosulfanyl)-1-oxoethane
Reactant of Route 2
1-(Chlorosulfanyl)-1-oxoethane

Citations

For This Compound
1
Citations
OA Rakitin - thieme-connect.com
Diaryl polysulfides containing two, three, four, and even five sulfur atoms between two aryl groups are known (Scheme 1; diaryl disulfides 1, trisulfides 2, tetrasulfides 3, and …
Number of citations: 0 www.thieme-connect.com

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